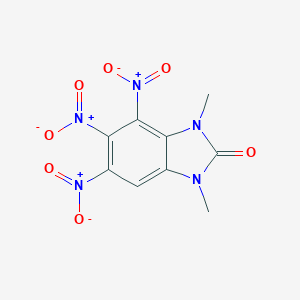
4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: is a highly nitrated derivative of benzimidazole. . It is a yellow crystalline solid that has been studied for its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through the nitration of 1,3-dimethylbenzimidazol-2-one. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of industrial reactors to control the reaction conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of higher nitrated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is used as a precursor in the synthesis of other high-energy materials. Its unique structure makes it a valuable compound for studying nitration reactions and the properties of nitro compounds .
Biology and Medicine: While its primary applications are in chemistry and materials science, derivatives of this compound may have potential biological activities. Research is ongoing to explore its use in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of explosives and propellants due to its high energy content and thermal stability. It is also studied for its potential use in pyrotechnics and other energetic materials .
Wirkmechanismus
The mechanism of action of 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves the release of energy through the decomposition of its nitro groups. The compound undergoes exothermic reactions, leading to the formation of gaseous products such as nitrogen and carbon dioxide. The molecular targets and pathways involved in these reactions are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous molecules .
Vergleich Mit ähnlichen Verbindungen
1,3-dimethyl-2,4,6-trinitrobenzene: Similar in structure but lacks the benzimidazole ring.
5-tert-butyl-2,4,6-trinitro-m-xylene: Another highly nitrated compound with similar energetic properties.
Uniqueness: 4,5,6-trisnitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its benzimidazole core, which provides additional stability and potential for further functionalization. Its high nitration level also contributes to its energetic properties, making it a valuable compound for high-energy material applications .
Eigenschaften
Molekularformel |
C9H7N5O7 |
|---|---|
Molekulargewicht |
297.18g/mol |
IUPAC-Name |
1,3-dimethyl-4,5,6-trinitrobenzimidazol-2-one |
InChI |
InChI=1S/C9H7N5O7/c1-10-4-3-5(12(16)17)7(13(18)19)8(14(20)21)6(4)11(2)9(10)15/h3H,1-2H3 |
InChI-Schlüssel |
FTRJSVVYDNUFBP-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C(=C2N(C1=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CN1C2=CC(=C(C(=C2N(C1=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















